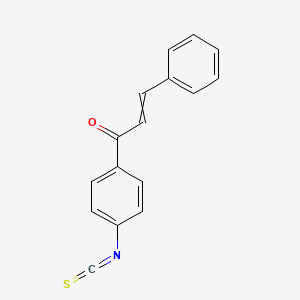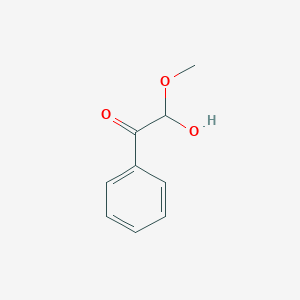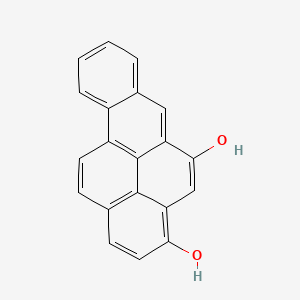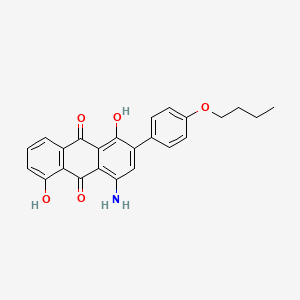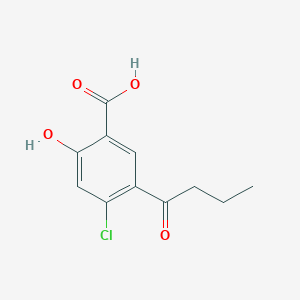
5-Butanoyl-4-chloro-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butanoyl group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid typically involves the acylation of 4-chloro-2-hydroxybenzoic acid with butanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butanoyl-4-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-butanoyl-4-chloro-2-ketobenzoic acid.
Reduction: Formation of 5-butanoyl-4-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of 5-butanoyl-4-amino-2-hydroxybenzoic acid or 5-butanoyl-4-thio-2-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Butanoyl-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity through halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the butanoyl group, making it less hydrophobic.
5-Bromosalicylic acid: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is unique due to the presence of the butanoyl group, which increases its hydrophobicity and may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can influence its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
98453-73-7 |
|---|---|
Molekularformel |
C11H11ClO4 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
5-butanoyl-4-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-2-3-9(13)6-4-7(11(15)16)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
SHVISTAQQOKBFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
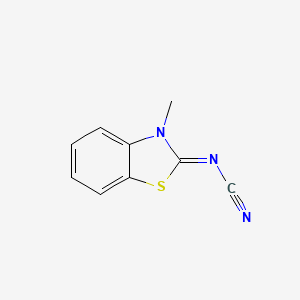
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
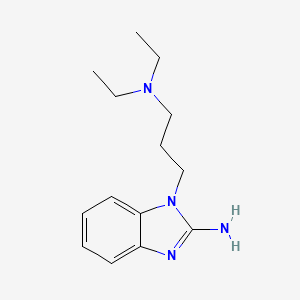
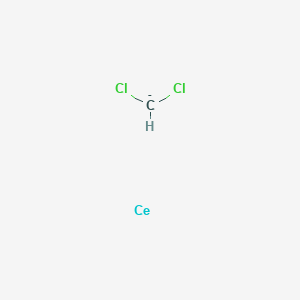

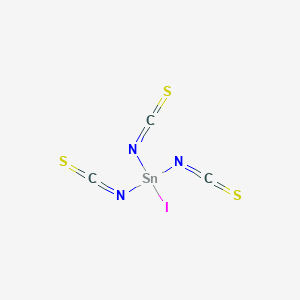
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

